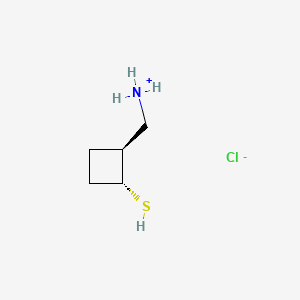
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride is a chemical compound that features a mercapto group (-SH) and an amine group (-NH2) attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-2-Mercaptocyclobutylmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a thiol and an amine under acidic conditions to form the desired compound. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (trans)-2-Mercaptocyclobutylmethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can interact with various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the mercapto group.
2-Mercaptocyclobutanone: Contains a ketone group instead of an amine group.
Cyclobutylmethylamine: Similar but without the mercapto group.
Uniqueness
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride is unique due to the presence of both the mercapto and amine groups on the cyclobutane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
41551-80-8 |
|---|---|
Molecular Formula |
C5H12ClNS |
Molecular Weight |
153.67 g/mol |
IUPAC Name |
[(1S,2R)-2-sulfanylcyclobutyl]methylazanium;chloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
InChI Key |
LLQWRFCGJTVBGN-UYXJWNHNSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1C[NH3+])S.[Cl-] |
Canonical SMILES |
C1CC(C1C[NH3+])S.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















